(1-Bromo-2-fluoropropan-2-yl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-bromo-2-fluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYOQOXVQZVQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524499 | |
| Record name | (1-Bromo-2-fluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59974-27-5 | |
| Record name | (1-Bromo-2-fluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chiral Catalysis:this is Often the Most Efficient Approach, Where a Small Amount of a Chiral Catalyst Directs the Reaction to Favor One Enantiomeric Product.wikipedia.orgfor the Bromofluorination of α Methylstyrene, This Could Involve:
Chiral Lewis Acids: A chiral Lewis acid could coordinate to the fluorinating or brominating agent, creating a chiral complex that delivers the halogen to one face of the alkene preferentially.
Chiral Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis can be highly effective in enantioselective halogenations. researchgate.netnih.gov A chiral catalyst, often a quaternary ammonium salt or a hydrogen-bonding catalyst like a chiral bis-urea, can form a complex with the fluoride (B91410) or bromide anion, creating a chiral ion pair that directs the nucleophilic attack. researchgate.netnih.govunizar.es
Organocatalysis: Chiral organocatalysts, such as imidazolidinones or phosphoric acids, can activate the substrate or the reagents to facilitate an enantioselective transformation. unizar.esnih.gov For example, a chiral amine could react with the alkene to form a transient chiral enamine, which then reacts selectively with the halogenating agents.
Chiral Reagents:this Strategy Involves Using a Stoichiometric Amount of a Chiral Fluorinating or Brominating Agent. the Inherent Chirality of the Reagent is Transferred to the Product During the Reaction. While Effective, This Method is Often Less Economical Than Catalytic Approaches Due to the Need for Larger Quantities of the Often Complex Chiral Reagent.
Conformational Analysis and Rotational Barriers
Conformational analysis of (1-Bromo-2-fluoropropan-2-yl)benzene involves studying the different spatial arrangements of its atoms that result from rotation about its single bonds. The most significant rotation to consider is around the C1-C2 bond, which connects the bromomethyl group (-CH₂Br) to the chiral center (-C(F)(Ph)(CH₃)).
Rotation around this C-C bond results in various staggered and eclipsed conformers. The staggered conformers are energy minima, while the eclipsed conformers represent energy maxima and are transition states for interconversion. libretexts.orgmasterorganicchemistry.com The relative stability of the staggered conformers (rotamers) is determined by a combination of steric hindrance and electronic interactions between the substituents on the C1 and C2 carbons.
The primary interactions to consider are:
Steric Repulsion (van der Waals strain): Repulsive forces between bulky groups that are in close proximity. Interactions involving the large phenyl and bromine groups are particularly significant. lumenlearning.com
Torsional Strain: The destabilization that occurs in eclipsed conformations due to bond-electron repulsion. msu.edu
Electronic Interactions: Dipole-dipole interactions between the polar C-F and C-Br bonds and potential stabilizing hyperconjugative effects. msu.edu
Using Newman projections looking down the C2-C1 bond, we can visualize the main staggered conformers. The substituents on the front carbon (C2) are Phenyl (Ph), Fluorine (F), and Methyl (CH₃). The substituents on the back carbon (C1) are Bromine (Br) and two Hydrogens (H).
| Conformer | Dihedral Angle (Br-C1-C2-Ph) | Key Interactions | Predicted Relative Stability |
| Anti | ~180° | The two largest groups (Br and Ph) are positioned opposite each other, minimizing steric strain. | Most Stable |
| Gauche-1 | ~60° | The bromine atom is gauche (60° dihedral angle) to the phenyl group and the fluorine atom. | Less Stable |
| Gauche-2 | ~-60° (or 300°) | The bromine atom is gauche to the phenyl group and the methyl group. | Intermediate Stability |
The anti-conformer , where the bulky bromine and phenyl groups are positioned 180° apart, is expected to be the most stable due to minimized steric repulsion. libretexts.org The gauche conformers will be higher in energy due to steric strain between the bromine and the phenyl or fluorine groups.
The rotational barrier is the energy required to rotate from one staggered conformer to another, passing through a high-energy eclipsed state. The magnitude of this barrier depends on the severity of the eclipsing interactions. The highest energy barrier would correspond to the conformation where the bromine and phenyl groups are fully eclipsed. These energy barriers can be quantified experimentally using techniques like dynamic NMR spectroscopy or computationally through molecular modeling methods such as Density Functional Theory (DFT). researchgate.netyoutube.com
Principles of Chirality Transfer and Asymmetric Induction
The successful enantioselective synthesis of this compound relies on the fundamental principles of asymmetric induction and chirality transfer. wikipedia.org
Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new chiral center, leading to an unequal mixture of stereoisomers. wikipedia.orgyoutube.com In the context of this molecule's synthesis from achiral α-methylstyrene, asymmetric induction is achieved externally.
External Asymmetric Induction: This occurs when the chiral influence comes from outside the substrate molecule. wikipedia.org Chiral catalysts are a prime example. The catalyst creates a chiral pocket or environment around the alkene's double bond. The reagents (e.g., sources of Br⁺ and F⁻) are delivered to one of the two prochiral faces of the double bond more rapidly than the other, resulting in one enantiomer of the product being formed in excess.
Chirality transfer is the mechanism through which this induction occurs. It describes the transfer of stereochemical information from a chiral source to a prochiral substrate. nih.govorganic-chemistry.org
Transfer from a Chiral Catalyst: The catalyst forms a transient, diastereomeric complex with the achiral substrate or reagent. Because these diastereomeric transition states have different energies, the reaction pathway leading to one enantiomer is favored. youtube.com For example, a chiral Lewis acid catalyst might bind to the bromine source, and this entire chiral complex then approaches the α-methylstyrene. The steric and electronic properties of the catalyst will dictate which face of the alkene is more accessible for the subsequent attack by the fluoride (B91410) ion.
Transfer from a Chiral Auxiliary: When a chiral auxiliary is used, it imparts a conformational bias on the substrate. This pre-organization of the molecule forces the incoming reagents to attack from the less sterically hindered face, thereby creating the new stereocenter with a predictable configuration. The chirality is transferred from the auxiliary to the newly formed stereocenter.
Substrate-Controlled Induction: If the synthesis were to start from a substrate that already contained a chiral center, this existing center could direct the formation of the new one. This is known as internal asymmetric induction. wikipedia.org While not applicable to the synthesis from α-methylstyrene, it is a key principle in many complex molecule syntheses.
In essence, all strategies for enantioselective synthesis are applications of chirality transfer, where the asymmetry of a catalyst, reagent, or auxiliary is effectively imprinted onto the final product molecule. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For (1-Bromo-2-fluoropropan-2-yl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and stereochemistry.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between 7.0 and 7.5 ppm. The specific chemical shifts and multiplicities would depend on the substitution pattern of the propyl group on the benzene ring (ortho, meta, or para).
The protons of the propan-2-yl group would show characteristic signals. The methyl protons (CH₃) would likely appear as a doublet due to coupling with the fluorine atom. The methylene (B1212753) protons (CH₂Br) adjacent to the bromine atom would be expected to resonate as a multiplet, influenced by coupling to both the geminal fluorine and the vicinal protons. Due to the presence of a stereocenter, these methylene protons could be diastereotopic and thus appear as two separate multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | ~7.0 - 7.5 | Multiplet |
| CH₂Br | Further downfield from CH₃ | Multiplet |
Note: This table is predictive and actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopy
In the ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the benzene ring would resonate in the aromatic region, typically between 120 and 140 ppm. The carbon atom attached to the propan-2-yl group would have a different chemical shift compared to the other aromatic carbons.
The aliphatic carbons would be found in the upfield region of the spectrum. The carbon atom bonded to both the fluorine and the phenyl group (C-F) would show a characteristic splitting pattern due to carbon-fluorine coupling (¹JCF), which is typically large. The carbon atom bonded to the bromine (C-Br) would also have a distinct chemical shift, and the methyl carbon (CH₃) would be expected at the most upfield position.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| Aromatic C-H | ~120 - 130 | Singlet or Doublet |
| Aromatic C-ipso | ~130 - 140 | Singlet or Triplet |
| C-F | Downfield aliphatic | Doublet |
| C-Br | Mid-field aliphatic | Doublet |
Note: This table is predictive and actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment. This resonance would likely be a multiplet due to coupling with the adjacent methyl and methylene protons. The magnitude of the hydrogen-fluorine coupling constants (JHF) would provide valuable structural information.
Mass Spectrometric Approaches
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity.
Common fragmentation pathways would likely involve the loss of a bromine radical (•Br), a fluorine radical (•F), or cleavage of the carbon-carbon bonds in the propyl chain. This would result in fragment ions that can help to piece together the structure of the molecule.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z | Possible Fragment |
|---|---|
| [M]⁺, [M+2]⁺ | Molecular ion |
| [M-Br]⁺ | Loss of Bromine |
| [M-HF]⁺ | Loss of Hydrogen Fluoride (B91410) |
| [C₉H₁₀F]⁺ | Loss of Bromine |
Note: This table is predictive and the relative intensities of the fragments would depend on their stability.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion. This would allow for the determination of the elemental formula of this compound (C₉H₁₀BrF), confirming its atomic composition with a high degree of confidence. The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas, making it a powerful tool for unambiguous identification.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the specific vibrations of its constituent atoms and bonds. By analyzing the frequencies of these absorptions, it is possible to confirm the presence of the benzene ring, the alkyl chain, and the carbon-halogen bonds.
The primary vibrational modes anticipated for this compound are derived from the analysis of structurally similar compounds, such as substituted benzenes and halogenated alkanes. researchgate.netdocbrown.info The key regions of interest in the IR spectrum include:
Aromatic C-H Stretching: The vibrations associated with the hydrogen atoms attached to the benzene ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net
Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the propan-2-yl group are expected at wavenumbers between 2975 and 2845 cm⁻¹. docbrown.info
Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of bands in the 1600-1450 cm⁻¹ range.
C-H Bending Vibrations: Bending or deformation vibrations for the aliphatic C-H bonds are anticipated between approximately 1480 and 1270 cm⁻¹. docbrown.info
C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration typically gives rise to a prominent absorption band in the 1400-1000 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration is found at lower frequencies due to the heavier mass of the bromine atom, generally appearing in the 750-500 cm⁻¹ range. docbrown.inforesearchgate.net
The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex, overlapping vibrations create a unique pattern for each molecule, allowing for definitive identification when compared against a reference spectrum. docbrown.info
Interactive Table 1: Predicted Infrared (IR) Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Propan-2-yl Group | 2975 - 2845 | Medium |
| Aromatic C=C Ring Stretch | Benzene Ring | 1600 - 1450 | Medium |
| Aliphatic C-H Bend | Propan-2-yl Group | 1480 - 1270 | Variable |
| C-F Stretch | Fluoro Group | 1400 - 1000 | Strong |
| C-Br Stretch | Bromo Group | 750 - 500 | Strong |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques.
Gas Chromatography is highly suitable for the analysis of volatile and thermally stable compounds such as halogenated aromatic hydrocarbons. epa.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column's inner wall.
For this compound, a method utilizing a mid-polarity capillary column, such as a DB-624 or DB-5, would be appropriate for achieving good separation from potential impurities or isomers. rsc.org An Electron Capture Detector (ECD) would be particularly effective for this analysis due to its high sensitivity to halogenated compounds. epa.gov Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS) to provide both quantitative data and structural information for unequivocal peak identification. researchgate.net Temperature programming, where the column temperature is gradually increased during the analysis, would be employed to ensure the efficient elution of the compound and other components with varying boiling points.
Interactive Table 2: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value / Description |
| Instrument | Gas Chromatograph with ECD or Mass Spectrometer (MS) |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film) rsc.org |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Injector Temp. | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector Temp. | 300 °C (ECD) or MS Transfer Line at 280 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally sensitive. researchgate.net For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In this mode, a non-polar stationary phase (e.g., a C18-bonded silica (B1680970) column) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound and any impurities are separated based on their relative hydrophobicity. The benzene ring in the molecule provides a chromophore that allows for detection using an ultraviolet (UV) detector, typically set at a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm). The method can be validated according to ICH guidelines to ensure its linearity, accuracy, and precision for quantitative purity analysis. researchgate.net
Interactive Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Purity Assessment
| Parameter | Value / Description |
| Instrument | HPLC system with UV Detector |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Stereochemical Considerations and Conformational Dynamics
Identification and Characterization of Stereogenic Centers
(1-Bromo-2-fluoropropan-2-yl)benzene possesses a single stereogenic center, also known as a chiral center. A stereogenic center is a carbon atom bonded to four different substituents, which results in the molecule being chiral and thus non-superimposable on its mirror image.
In the structure of this compound, the central carbon atom of the propane (B168953) chain (C2) is bonded to:
A phenyl group (-C₆H₅)
A fluorine atom (-F)
A methyl group (-CH₃)
A bromomethyl group (-CH₂Br)
Since all four of these groups are chemically distinct, the C2 carbon is a stereogenic center. The presence of this single stereogenic center means that the compound can exist as a pair of enantiomers, which are mirror images of each other. These enantiomers are designated as (R)- and (S)-isomers based on the spatial arrangement of the substituents around the chiral center.
The configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system ranks the substituents based on the atomic number of the atoms directly attached to the stereogenic center. If a decision cannot be made, the analysis proceeds to the next atoms along the chain until a point of difference is found. For this compound, the priorities are assigned as follows:
| Priority | Substituent Group | Rationale for Priority Assignment |
| 1 (Highest) | -F | Fluorine (atomic number 9) has the highest atomic number of the atoms directly bonded to C2. |
| 2 | -C₆H₅ (Phenyl) | The carbon of the phenyl group is bonded to two other carbons and a hydrogen. |
| 3 | -CH₂Br (Bromomethyl) | The carbon of the bromomethyl group is bonded to a high-priority bromine atom and two hydrogens. |
| 4 (Lowest) | -CH₃ (Methyl) | The carbon of the methyl group is bonded only to three hydrogen atoms. |
To determine the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (-CH₃) points away from the viewer. The direction from the highest priority substituent (1) to the second (2) and then to the third (3) is observed. A clockwise direction indicates the (R)-enantiomer, while a counter-clockwise direction indicates the (S)-enantiomer.
Strategies for Enantioselective and Diastereoselective Synthesis
The synthesis of this compound with control over its stereochemistry requires the use of asymmetric synthesis techniques. Since the molecule has only one stereocenter, the primary focus is on enantioselective synthesis to produce an excess of one enantiomer over the other. Diastereoselective synthesis would be relevant if a second chiral center were being introduced or if the starting material already contained a stereocenter. chemistrysteps.com
The common laboratory synthesis of related bromofluoro compounds involves the bromofluorination of an alkene—in this case, α-methylstyrene. Without a chiral influence, this reaction produces a racemic mixture (a 50:50 mixture of the R and S enantiomers). To achieve enantioselectivity, several strategies can be employed. wikipedia.orgmsu.edu
Theoretical and Computational Chemistry Approaches
Prediction and Interpretation of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For halogenated pollutants, the interplay between theoretical predictions and experimental spectroscopy is crucial for their characterization. mdpi.com
Theoretical calculations can predict vibrational frequencies, which can then be compared to experimental IR and Raman spectra to aid in the assignment of observed bands. mdpi.com For example, a study on 2-Chloro-1,1-difluoro-ethylene (R1122) used state-of-the-art quantum chemical calculations to predict its structural, rotational, and vibrational spectroscopic properties, which guided the analysis of its gas-phase infrared spectrum. mdpi.com
For (1-Bromo-2-fluoropropan-2-yl)benzene, computational methods could be used to predict its 1H, 13C, and 19F NMR chemical shifts and coupling constants, which would be essential for its structural elucidation. The aromatic protons of benzene (B151609) derivatives typically appear in the 7-8 ppm range in 1H NMR spectra, provided there is a C-H bond on the aromatic ring. youtube.com
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating their motion over time. koreascience.krresearchgate.net For a molecule with a rotatable side chain like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.
MD simulations have been used to study the thermodynamic, structural, and dynamic properties of liquid benzene, toluene, and p-xylene. koreascience.kr These simulations can provide insights into intermolecular interactions and how they are affected by substitutions on the benzene ring. koreascience.kr For this compound, MD simulations could be used to understand how the bulky and electronegative substituents on the propane (B168953) chain influence its conformational preferences and its interactions with other molecules.
Conformational analysis of related small alkanes like propane and butane (B89635) shows the energetic differences between staggered and eclipsed conformations, with steric and torsional strain playing key roles. libretexts.orgmasterorganicchemistry.com For propane, the barrier to rotation is slightly higher than in ethane (B1197151) due to the steric interaction between a hydrogen and a methyl group in the eclipsed conformation. masterorganicchemistry.com A similar, but more complex, analysis would apply to the C-C bonds in the propan-2-yl side chain of the target molecule.
Advanced Applications in Organic Synthesis and Materials Science
Potential as an Intermediate in Advanced Materials Precursors
(1-Bromo-2-fluoropropan-2-yl)benzene, a unique halogenated aromatic compound, holds significant theoretical potential as a versatile intermediate in the synthesis of advanced materials. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural features—a reactive bromine atom and a strategically positioned fluorine atom on a propylbenzene backbone—suggest several plausible pathways for its application in the development of novel polymers and specialized materials. The presence of two different halogens allows for selective chemical modifications, making it a potentially valuable building block in materials science.
The primary utility of this compound as a precursor for advanced materials would likely stem from its ability to undergo various polymerization and modification reactions. The bromine atom, being a good leaving group, can be a site for several types of coupling and polymerization reactions. For instance, it could potentially be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where the bromo group acts as an initiator. This would allow for the synthesis of well-defined polymers with controlled molecular weights and architectures.
Furthermore, the bromine atom could be a handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce other functional groups or to create conjugated polymers. These types of polymers are of great interest in the field of organic electronics for applications in sensors, light-emitting diodes (LEDs), and photovoltaic devices.
The fluorine atom, on the other hand, is known to impart unique properties to materials. Fluorinated polymers often exhibit high thermal stability, chemical resistance, and low surface energy. researchgate.net The incorporation of the 2-fluoro-2-phenylpropyl moiety into a polymer backbone could therefore enhance these properties in the final material. For example, polymers derived from this compound could potentially be used to create coatings with hydrophobic and oleophobic properties, or as components in high-performance elastomers and plastics that need to withstand harsh chemical environments.
One can envision the synthesis of specialty polymers where this compound is used as a monomer. For example, dehydrohalogenation could potentially lead to a fluorinated styrene-type monomer that could then be polymerized. Alternatively, the bromine could be converted to other functional groups, such as an amine or an alcohol, which could then be used in condensation polymerizations to form polyesters, polyamides, or polyurethanes with a fluorine-containing side chain.
The combination of both a reactive site for polymerization (the bromo group) and a property-enhancing element (the fluoro group) in a single molecule makes this compound an intriguing candidate for the design of functional materials. While experimental data on the polymerization and material properties of derivatives of this specific compound are needed for confirmation, the fundamental principles of organic and polymer chemistry suggest a promising future for such bifunctional intermediates in the creation of next-generation advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing (1-Bromo-2-fluoropropan-2-yl)benzene, and how should data interpretation account for structural isomerism?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify proton and fluorine environments. For example, the geminal fluoropropane group in the title compound will exhibit distinct splitting patterns due to coupling between and nuclei .
- Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight and fragmentation patterns, distinguishing between bromine/fluorine isotopic clusters .
- X-ray Crystallography : If crystallizable, SHELXL (via SHELX suite) can refine structural parameters, resolving ambiguities in stereochemistry or bond lengths .
- Data Interpretation : Compare observed shifts/splitting with computational predictions (e.g., density functional theory) to validate assignments, especially if structural isomers (e.g., 1-bromo vs. 2-bromo derivatives) are possible .
Q. How can researchers synthesize this compound, and what are common pitfalls in controlling regioselectivity?
- Synthesis Pathways :
- Friedel-Crafts Alkylation : React benzene derivatives with 1-bromo-2-fluoropropane precursors. Use Lewis acids (e.g., AlCl) to activate the electrophile, but monitor for over-alkylation .
- Halogen Exchange : Substitute chlorine in (1-chloro-2-fluoropropan-2-yl)benzene with KBr under phase-transfer conditions. Ensure anhydrous conditions to avoid hydrolysis .
- Pitfalls :
- Regioselectivity : Competing pathways (e.g., Wagner-Meerwein rearrangements) may alter the halogen position. Use low temperatures (-20°C) and sterically hindered solvents (e.g., DCM) to suppress side reactions .
- Byproduct Formation : Monitor for dihalogenated byproducts via GC-MS or TLC, especially if excess Br is used .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental reaction yields for fluorinated intermediates derived from this compound?
- Approach :
- Mechanistic Modeling : Use Gaussian or ORCA software to calculate transition-state energies for competing pathways (e.g., S1 vs. S2 mechanisms). Compare activation barriers with experimental kinetics .
- Solvent Effects : Apply COSMO-RS models to assess solvent polarity’s impact on reaction outcomes. For example, DMF may stabilize carbocation intermediates, favoring S1 pathways .
- Case Study : If yields vary between 40–70% for Suzuki couplings, model steric effects of the fluoropropane group on palladium catalyst coordination. Adjust ligand (e.g., SPhos vs. XPhos) to optimize steric bulk .
Q. What strategies improve regioselective fluorination in derivatives of this compound, and how can competing halogen interactions be minimized?
- Fluorination Techniques :
- Electrophilic Fluorination : Use Selectfluor® or NFSI to introduce additional fluorine atoms. Monitor reaction pH to avoid deprotonation of the fluoropropane group, which may lead to elimination .
- Radical Pathways : Employ photoredox catalysis (e.g., Ru(bpy)) under blue LED light for C–F bond formation. Control radical stability using electron-withdrawing substituents .
- Competing Halogen Interactions :
- Bromine’s leaving-group ability can dominate over fluorine’s electronegativity. Use bulky bases (e.g., DBU) to favor fluorinated product retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
